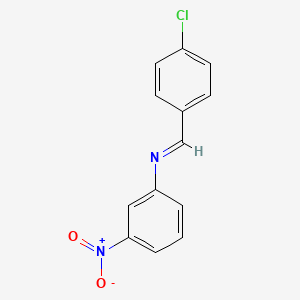
p-Chlorobenzylidene-(3-nitrophenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Chlorobenzylidene-(3-nitrophenyl)-amine is an organic compound that features a benzylidene group substituted with a chlorine atom at the para position and an amine group attached to a 3-nitrophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(3-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
p-Chlorobenzylidene-(3-nitrophenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro-substituted benzaldehydes.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
- p-Chlorobenzaldehyde and 3-nitrobenzaldehyde. p-Chlorobenzylidene-(3-aminophenyl)-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
p-Chlorobenzylidene-(3-nitrophenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of p-Chlorobenzylidene-(3-nitrophenyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
p-Chlorobenzylidene-(4-nitrophenyl)-amine: Similar structure but with the nitro group at the para position.
p-Chlorobenzylidene-(2-nitrophenyl)-amine: Nitro group at the ortho position.
p-Methylbenzylidene-(3-nitrophenyl)-amine: Methyl group instead of chlorine.
Uniqueness
p-Chlorobenzylidene-(3-nitrophenyl)-amine is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric properties that differentiate it from other similar compounds.
属性
CAS 编号 |
10480-29-2 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-9H |
InChI 键 |
JSLHZGWGZRIVLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















